molecular formula C16H15N5O2S B2626719 (E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide CAS No. 1365644-43-4

(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide

Cat. No.: B2626719
CAS No.: 1365644-43-4
M. Wt: 341.39
InChI Key: VKJDQYPRNMBFTQ-UHFFFAOYSA-N
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Description

(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-triazole ring, followed by the introduction of the pyridin-3-ylmethyl group. The final step involves the formation of the ethenesulfonamide linkage. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-phenyl-N-[1-(pyridin-2-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide
  • (E)-2-phenyl-N-[1-(pyridin-4-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide

Uniqueness

(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-24(23,10-8-14-5-2-1-3-6-14)20-16-18-13-21(19-16)12-15-7-4-9-17-11-15/h1-11,13H,12H2,(H,19,20)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJDQYPRNMBFTQ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NN(C=N2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NN(C=N2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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